

Physicochemical properties of (3-Cyclobutylphenyl)boronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3-Cyclobutylphenyl)boronic acid

Cat. No.: B1418814

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **(3-Cyclobutylphenyl)boronic Acid**

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Arylboronic acids are a cornerstone of modern organic synthesis and medicinal chemistry. Their stability, low toxicity, and versatile reactivity make them indispensable building blocks, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.^{[1][2]} This class of compounds has seen a surge in interest within drug discovery, with several boronic acid-containing drugs approved for therapeutic use. ^[3]

(3-Cyclobutylphenyl)boronic acid is a member of this important class of molecules. The presence of the cyclobutyl substituent at the meta position of the phenyl ring introduces specific steric and electronic properties that can influence its reactivity, solubility, and interaction with biological targets. Understanding the fundamental physicochemical properties of this compound is crucial for its effective utilization in synthetic chemistry and drug design. This guide provides a comprehensive overview of the key physicochemical characteristics of **(3-Cyclobutylphenyl)boronic acid**, including its structural features, solubility, acidity, and spectroscopic profile. Where direct experimental data for this specific molecule is not available, we will draw upon established principles and data from closely related analogues, such as phenylboronic acid, to provide well-grounded estimations. This document also outlines detailed

experimental protocols for the determination of these properties, offering a practical framework for researchers.

Molecular Structure and General Properties

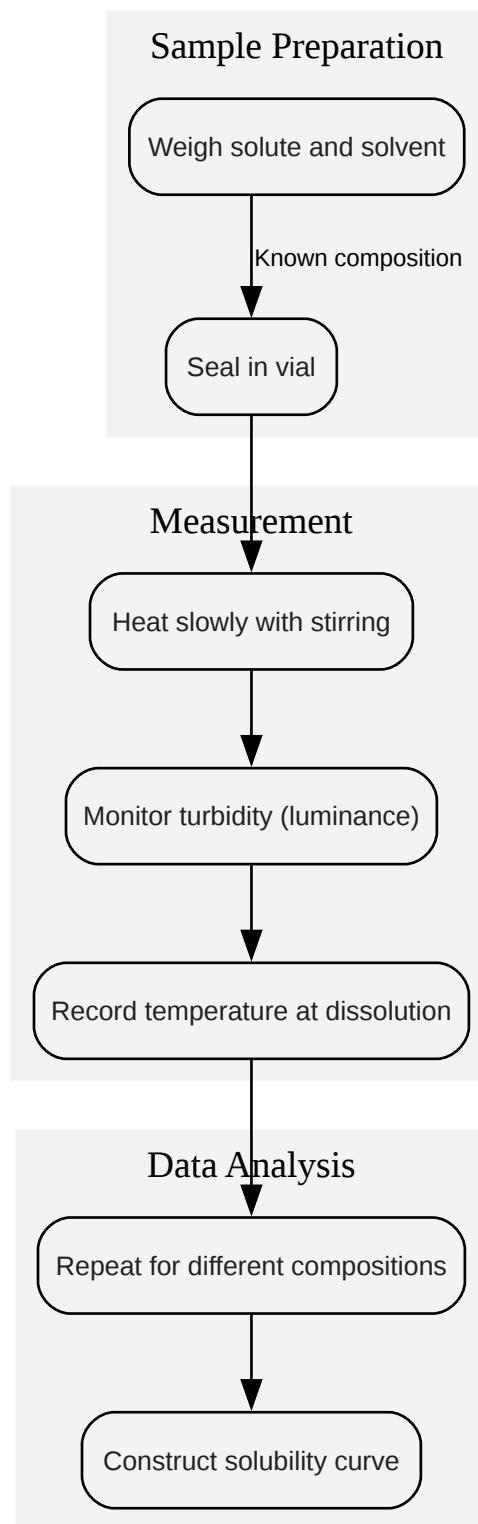
The molecular structure of **(3-Cyclobutylphenyl)boronic acid** consists of a phenyl ring substituted with a boronic acid group [-B(OH)₂] and a cyclobutyl group at the 1 and 3 positions, respectively. The boron atom in boronic acids is sp^2 hybridized, resulting in a trigonal planar geometry around the boron atom.[4]

The cyclobutyl group is a non-polar, saturated alkyl substituent. Its presence at the meta position is expected to have a modest electron-donating effect on the aromatic ring through induction. This can subtly influence the acidity of the boronic acid and the reactivity of the molecule in cross-coupling reactions. Furthermore, the lipophilicity of the cyclobutyl moiety will likely impact the solubility profile of the compound compared to unsubstituted phenylboronic acid.

Property	Value	Source/Method
Molecular Formula	$C_{10}H_{13}BO_2$	-
Molecular Weight	176.02 g/mol	Calculated
Appearance	White to off-white solid (predicted)	Analogy to similar compounds[4]
Melting Point	Not available. Expected to be a crystalline solid.	-
Boiling Point	Not available	-

Solubility

The solubility of a compound is a critical parameter in both its synthesis and its formulation as a potential therapeutic agent. Phenylboronic acid itself has limited solubility in water (approximately 10 g/L at 20°C) but is soluble in many polar organic solvents like diethyl ether and methanol.[5][6]


The introduction of a cyclobutyl group at the meta-position increases the molecule's lipophilicity. Consequently, **(3-Cyclobutylphenyl)boronic acid** is expected to exhibit lower solubility in water and higher solubility in non-polar organic solvents such as hexanes and toluene, compared to phenylboronic acid.

Experimental Protocol for Solubility Determination

A common method for determining the solubility of crystalline compounds is the dynamic method, which involves measuring the temperature at which a solid-liquid equilibrium is achieved for a sample of known composition.[\[7\]](#)[\[8\]](#)

Step-by-Step Methodology:

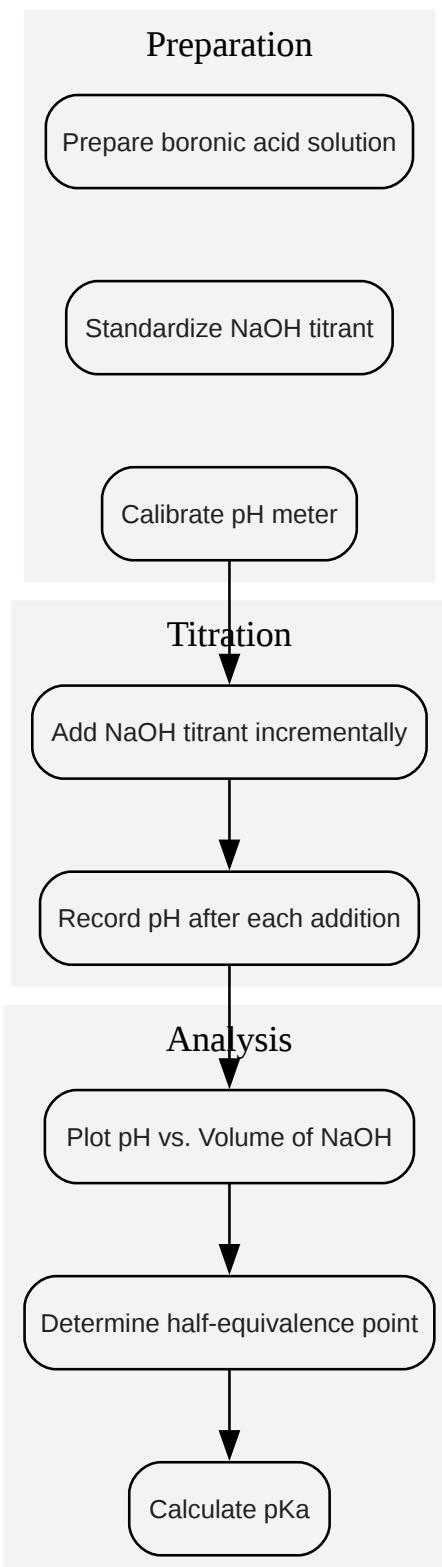
- **Sample Preparation:** A precise amount of **(3-Cyclobutylphenyl)boronic acid** and the chosen solvent are weighed into a sealed vial to create a biphasic sample of known mole fraction.
- **Heating and Observation:** The vial is placed in a temperature-controlled apparatus and heated at a slow, constant rate (e.g., 0.3 K/h) with vigorous stirring.[\[7\]](#)
- **Equilibrium Point Detection:** The disappearance of turbidity, indicating the complete dissolution of the solid, is monitored. This can be done visually or, more accurately, by measuring the light intensity passing through the sample with a luminance probe.[\[8\]](#) The temperature at which the last solid particles dissolve is recorded as the solubility temperature for that specific composition.
- **Data Analysis:** The experiment is repeated with different mole fractions of the solute to construct a solubility curve (temperature vs. mole fraction).

[Click to download full resolution via product page](#)

Diagram: Workflow for dynamic solubility determination.

Acidity (pKa)

Boronic acids are generally considered weak Lewis acids.^[4] The boron atom, with its empty p-orbital, can accept a hydroxide ion from water to form a tetrahedral boronate species, releasing a proton in the process.^[3] The pKa of phenylboronic acid is approximately 8.83 in water.^[9]


The cyclobutyl group at the meta position is weakly electron-donating. Electron-donating groups tend to increase the pKa of arylboronic acids, making them less acidic.^[3] Therefore, the pKa of **(3-Cyclobutylphenyl)boronic acid** is expected to be slightly higher than that of phenylboronic acid.

Experimental Protocol for pKa Determination

Potentiometric titration is a standard and reliable method for determining the pKa of acidic and basic compounds.^[10]

Step-by-Step Methodology:

- **Solution Preparation:** A solution of **(3-Cyclobutylphenyl)boronic acid** of known concentration is prepared in water or a mixed solvent system (if solubility is low).
- **Titration Setup:** The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
- **Titration:** A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments using an automatic titrator.
- **Data Acquisition:** The pH of the solution is recorded after each addition of the titrant.
- **Data Analysis:** A titration curve (pH vs. volume of titrant) is generated. The pKa is the pH at which half of the boronic acid has been neutralized (the half-equivalence point). The data can be fitted to the Henderson-Hasselbalch equation for a more precise determination.^[11]

[Click to download full resolution via product page](#)

Diagram: Workflow for pKa determination by potentiometric titration.

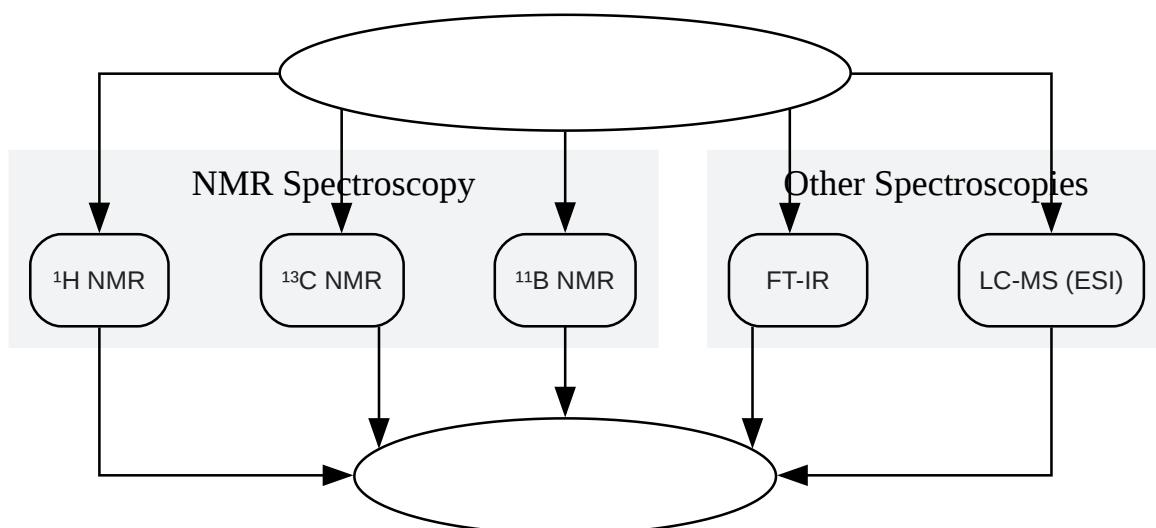
Spectroscopic Properties

Spectroscopic techniques are essential for the structural elucidation and purity assessment of **(3-Cyclobutylphenyl)boronic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The ^1H NMR spectrum is expected to show characteristic signals for the aromatic protons and the protons of the cyclobutyl ring. The aromatic protons will appear as complex multiplets in the range of 7.0-8.0 ppm. The protons of the cyclobutyl ring will appear as multiplets in the upfield region, typically between 1.5-3.5 ppm.
- ^{13}C NMR: The ^{13}C NMR spectrum will show signals for the six aromatic carbons and the carbons of the cyclobutyl ring. The carbon atom attached to the boron (ipso-carbon) may be difficult to observe due to quadrupolar relaxation.
- ^{11}B NMR: ^{11}B NMR is a powerful tool for characterizing boronic acids.[12] A single resonance is expected in the range of 28-33 ppm for the trigonal sp^2 -hybridized boron atom.[13] This signal will shift upfield upon formation of a tetrahedral boronate ester.[12]

Note on Boroxine Formation: Boronic acids can undergo dehydration to form cyclic trimers called boroxines.[14] This can lead to complex or broad NMR spectra. To mitigate this, NMR spectra can be run in d_4 -methanol, which breaks up the boroxine structure through solvent exchange.[15]


Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. Key characteristic absorption bands for **(3-Cyclobutylphenyl)boronic acid** are expected at:

- $\sim 3200\text{-}3600\text{ cm}^{-1}$: Broad O-H stretching, indicative of the hydroxyl groups and hydrogen bonding.[16]
- $\sim 1350\text{-}1410\text{ cm}^{-1}$: Strong B-O stretching.[16][17]
- $\sim 1000\text{-}1100\text{ cm}^{-1}$: B-C stretching.[18]
- $\sim 2850\text{-}3000\text{ cm}^{-1}$: C-H stretching of the cyclobutyl and aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) in negative mode is often effective for the analysis of boronic acids, typically showing an intense $[M-H]^-$ ion.[19] A challenge in the mass spectrometry of boronic acids is their tendency to form boroxines, which can complicate the interpretation of the spectra.[14] Ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) is a suitable technique for the analysis of a range of boronic acids.[19][20]

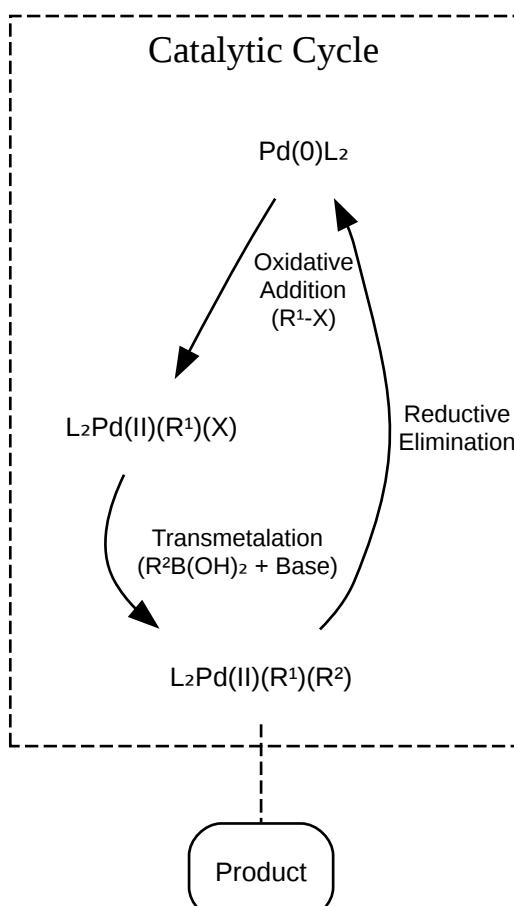

[Click to download full resolution via product page](#)

Diagram: General workflow for spectroscopic characterization.

Application in Suzuki-Miyaura Cross-Coupling

The primary application of **(3-Cyclobutylphenyl)boronic acid** is as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed reaction allows for the formation of a C-C bond between the cyclobutylphenyl moiety and various sp^2 -hybridized carbon atoms (e.g., from aryl or vinyl halides/triflates).[2] This reaction is fundamental to the synthesis of complex organic molecules, including many active pharmaceutical ingredients.[21]

The catalytic cycle involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst.[2]

[Click to download full resolution via product page](#)

Diagram: The Suzuki-Miyaura cross-coupling cycle.

Conclusion

(3-Cyclobutylphenyl)boronic acid is a valuable building block for organic synthesis and drug discovery. Its physicochemical properties are largely governed by the interplay between the boronic acid functional group and the cyclobutyl substituent on the phenyl ring. While specific experimental data for this compound is sparse, a thorough understanding of its properties can be extrapolated from the well-studied behavior of phenylboronic acid and its derivatives. The experimental protocols outlined in this guide provide a robust framework for researchers to determine the key physicochemical parameters of **(3-Cyclobutylphenyl)boronic acid**,

enabling its effective application in the laboratory and in the development of novel chemical entities.

References

- Wikipedia. Phenylboronic acid. [\[Link\]](#)
- Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. *Analytical Methods*, 5(13), 3274-3280. [\[Link\]](#)
- Luchini, A., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. *Analytical Chemistry*, 83(9), 3569–3576. [\[Link\]](#)
- Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [\[Link\]](#)
- Waters Corporation. (2022). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. [\[Link\]](#)
- da Silva, J. B. P., et al. (2021). On the Computational Determination of the pKa of Some Arylboronic Acids. *Molecules*, 26(23), 7136. [\[Link\]](#)
- ResearchGate. (n.d.).
- Grokipedia. Phenylboronic acid. [\[Link\]](#)
- Reddit. (2017).
- ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). [\[Link\]](#)
- ResearchGate. (n.d.). FTIR spectrum of boric acid. [\[Link\]](#)
- PubChem. Phenylboronic Acid. [\[Link\]](#)
- DeRhodes, D. J., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. *The Journal of Organic Chemistry*, 87(22), 15071-15076. [\[Link\]](#)
- Proniewicz, E., et al. (2010). Influence of Substituent Type and Position on the Adsorption Mechanism of Phenylboronic Acids: Infrared, Raman, and Surface-Enhanced Raman Spectroscopy Studies. *The Journal of Physical Chemistry A*, 114(29), 7769–7779. [\[Link\]](#)
- Leszczyński, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
- Slanina, T., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. *The Journal of Organic Chemistry*, 78(10), 4840–4849. [\[Link\]](#)
- Slanina, T., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. *Semantics Scholar*. [\[Link\]](#)

- ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectrum of boronic acid copolymer. [\[Link\]](#)
- Sporzyński, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. *Molecules*, 29(11), 2713. [\[Link\]](#)
- Su, C., & Suarez, D. L. (1995). Coordination of Adsorbed Boron: A FTIR Spectroscopic Study. *Environmental Science & Technology*, 29(2), 302-311. [\[Link\]](#)
- Walczak, R., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. *Beilstein Journal of Organic Chemistry*, 14, 2384-2393. [\[Link\]](#)
- Walczak, R., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- San Diego State University. ¹¹B NMR Chemical Shifts. [\[Link\]](#)
- ResearchGate. (n.d.). Correlation of the pKa values of monosubstituted phenylboronic acids... [\[Link\]](#)
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. *Journal of Solution Chemistry*, 49, 815-828. [\[Link\]](#)
- Cammidge, A. N., et al. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [\[Link\]](#)
- ResearchGate. (n.d.). Arylboronic acids employed for producing fingerprints using ¹⁹F-NMR. [\[Link\]](#)
- ResearchGate. (n.d.). pKa values for boronic acids 1-7. [\[Link\]](#)
- University of Str
- DeRhodes, D. J., et al. (2022).
- National Institutes of Health. (2022). C(sp²) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [\[Link\]](#)
- da Silva, J. B. P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. *Pharmaceuticals*, 14(8), 735. [\[Link\]](#)
- ResearchGate. (n.d.). (PDF)
- Angene Chemical. (2021). Safety Data Sheet - (4-Cyclobutylphenyl)boronic acid. [\[Link\]](#)
- ResearchGate. (n.d.). The influence of ortho-substituents on the properties of phenylboronic acids. [\[Link\]](#)
- ResearchGate. (n.d.).
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- Sporzyński, A., et al. (2024).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Phenylboronic Acid | C₆H₇BO₂ | CID 66827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Phenylboronic acid | 98-80-6 [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. d-nb.info [d-nb.info]
- 9. alignchemical.com [alignchemical.com]
- 10. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. ars.usda.gov [ars.usda.gov]
- 18. researchgate.net [researchgate.net]
- 19. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 20. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 21. mdpi-res.com [mdpi-res.com]
- To cite this document: BenchChem. [Physicochemical properties of (3-Cyclobutylphenyl)boronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1418814#physicochemical-properties-of-3-cyclobutylphenyl-boronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com